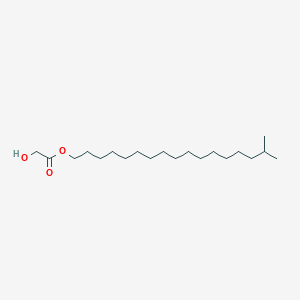
Isostearyl glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl glycolate is a multifunctional ingredient that is widely used in the cosmetic and personal care industry. It is a natural ester that is derived from isostearyl alcohol and glycolic acid. This ingredient is known for its emollient, moisturizing, and skin conditioning properties. It is also used as a solubilizer and thickener in various cosmetic formulations.
Mecanismo De Acción
Isostearyl glycolate works by forming a thin film on the surface of the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. It also helps to improve the texture and appearance of the skin by reducing roughness and dryness.
Biochemical and Physiological Effects:
Isostearyl glycolate has been shown to have a number of biochemical and physiological effects on the skin. It has been found to increase skin hydration, reduce TEWL, and improve skin barrier function. It also helps to reduce the appearance of fine lines and wrinkles by improving skin elasticity and firmness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isostearyl glycolate in lab experiments is its multifunctional nature. It can be used as an emollient, moisturizer, and skin conditioning agent in various cosmetic formulations. However, one limitation of using isostearyl glycolate is its relatively high cost compared to other ingredients.
Direcciones Futuras
There are several future directions for research on isostearyl glycolate. One area of interest is its potential use in anti-aging formulations. It has been shown to improve skin elasticity and firmness, which could make it an effective ingredient in anti-aging products. Another area of interest is its potential use in hair care formulations. It has been found to improve the texture and appearance of hair, which could make it a useful ingredient in hair care products. Additionally, further research is needed to explore the safety and toxicity of isostearyl glycolate.
Métodos De Síntesis
Isostearyl glycolate is synthesized by esterification of isostearyl alcohol with glycolic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of around 100-120°C for several hours. The resulting product is then purified by distillation and/or recrystallization.
Aplicaciones Científicas De Investigación
Isostearyl glycolate has been extensively studied for its various properties and applications in the cosmetic and personal care industry. It has been shown to be an effective emollient and skin conditioning agent. It has also been found to improve the stability and texture of cosmetic formulations.
Propiedades
Número CAS |
159317-32-5 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
16-methylheptadecyl 2-hydroxyacetate |
InChI |
InChI=1S/C20H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-23-20(22)18-21/h19,21H,3-18H2,1-2H3 |
Clave InChI |
PDWHIWRZNHIGLA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CO |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




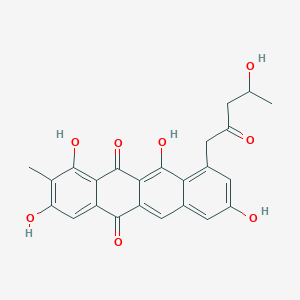
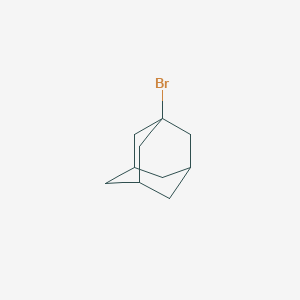



![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
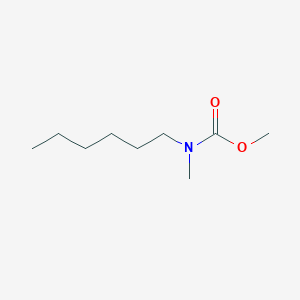
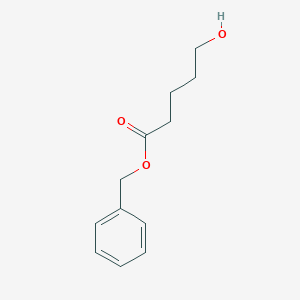
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)